![molecular formula C19H15N3O3 B2854040 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide CAS No. 2034351-71-6](/img/structure/B2854040.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

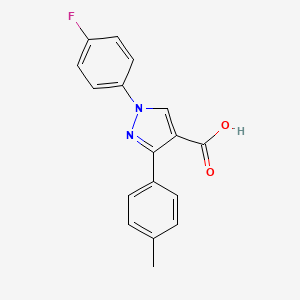

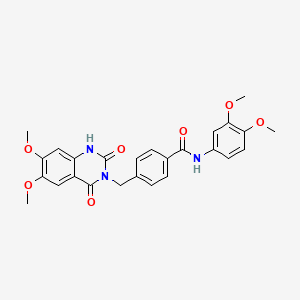

“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and a furo[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using methods such as the Bohlmann-Rahtz Pyridine Synthesis or the Hantzsch Dihydropyridine Synthesis . The quinoline ring could be synthesized using the Skraup-Doebner-Von Miller quinoline synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and quinoline rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups, the size and shape of the molecule, and the distribution of charge could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Metal Coordination

The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides demonstrates the capability of these compounds to form coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes are potential agents for targeted delivery of nitric oxide (NO) to biological sites such as tumors, with NO release triggered by irradiation with long-wavelength light, indicating a possible application in therapeutic contexts (Yang et al., 2017).

Antibacterial Potency

Research on 1-substituted 7-[3-[(ethylamino)methyl]-1- pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline- carboxylic acids has established correlations between the inhibition of DNA gyrase and antibacterial potency, contributing to the field of antimicrobial drug discovery. The quantitative structure-activity relationship (QSAR) derived from this study offers insights into the structural requirements for antibacterial activity, which could guide the development of new antibacterial agents (Domagala et al., 1988).

ATM Kinase Inhibition

A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds show promise as tools for probing ATM inhibition in vivo, which is relevant for understanding and potentially treating diseases associated with ATM dysfunction, such as certain cancers and neurological disorders (Degorce et al., 2016).

Synthesis and Diuretic Properties

The discovery of polymorphic modifications of certain quinoline carboxamides with strong diuretic properties suggests applications in the treatment of hypertension. The study of these compounds' crystal structures and their interaction energies provides a foundation for developing new hypertension remedies (Shishkina et al., 2018).

Synthesis of Heterocycles

Research into the synthesis of novel heterocycles attached to the pyridinecarboxamide moiety indicates a broad range of potential biological activities. These compounds have been evaluated for their antibacterial properties, demonstrating the chemical diversity and applicability of quinoline derivatives in developing new antimicrobial agents (Nabila et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSJRKWHBJTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)

![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)

![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2853972.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)